![molecular formula C9H20N2 B1458855 [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 166374-38-5](/img/structure/B1458855.png)
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Overview
Description
“[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is a compound with the CAS Number 166374-38-5. It has a molecular weight of 156.27 g/mol. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 . The compound has a molecular formula of C9H20N2.Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 156.27 g/mol. The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 .Scientific Research Applications
Chemical Synthesis and Drug Discovery
The pyrrolidine ring, a core structure within “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine”, is widely utilized in medicinal chemistry due to its versatility and the ability to explore pharmacophore space efficiently. The saturated nature of the pyrrolidine ring, its contribution to stereochemistry, and its role in increasing three-dimensional molecular coverage make it a valuable scaffold in drug design. Specifically, its use in the synthesis of bioactive molecules with target selectivity is notable, with various synthetic strategies being developed to optimize its biological profile through the manipulation of stereoisomers and the spatial orientation of substituents (Li Petri et al., 2021).
Pharmacokinetics and Metabolism
The metabolic pathways and pharmacokinetics of compounds similar to “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” are crucial for understanding their behavior in biological systems. Cytochrome P450 (CYP) enzymes, which play a pivotal role in the metabolism of a wide range of drugs, are particularly relevant. The selectivity and inhibition of CYP isoforms can significantly affect the metabolism of drugs and potential drug-drug interactions. Studies have identified selective inhibitors for various CYP isoforms, emphasizing the importance of understanding the interaction between these compounds and the metabolic enzymes (Khojasteh et al., 2011).
Biological Applications and Potential Therapeutic Uses
The structural feature of the pyrrolidine ring in “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is associated with several biological activities, making it a significant focus in the development of new therapeutic agents. The versatility of the pyrrolidine scaffold allows for the creation of compounds with diverse biological profiles, which can lead to the development of novel medications with enhanced efficacy and specificity (Li Petri et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURJNHWDOYZEK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



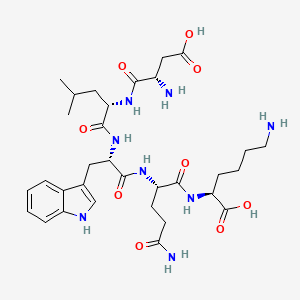
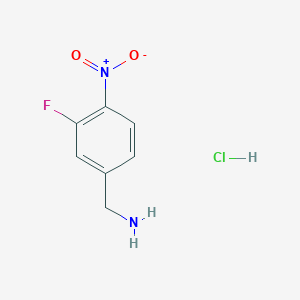
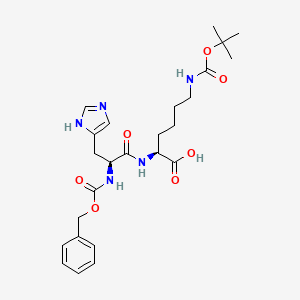

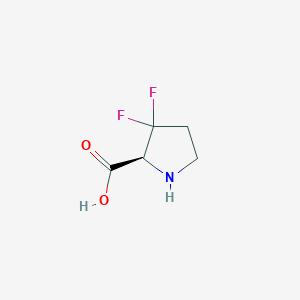
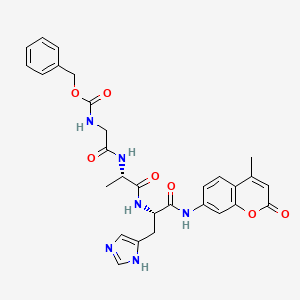
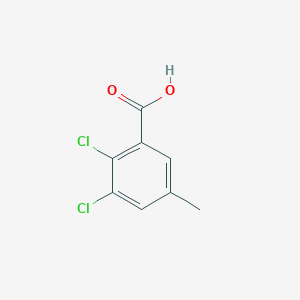

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
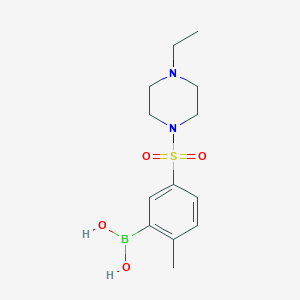
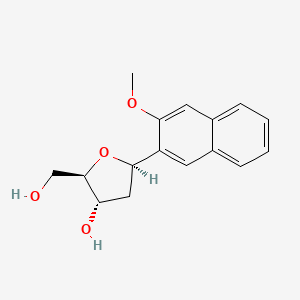
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)

